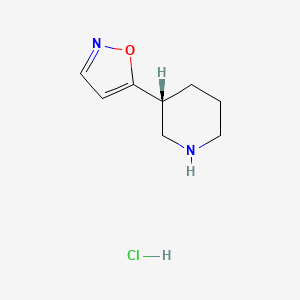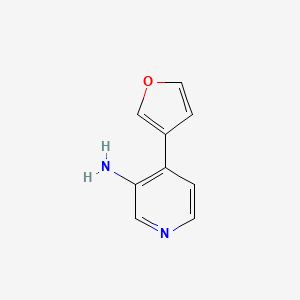
4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Etil-5-oxo-3-fenilmorfolina-2-carboxamida es un compuesto químico versátil con la fórmula molecular C13H16N2O3 y un peso molecular de 248.28 g/mol . Este compuesto es conocido por su estructura única, que incluye un anillo de morfolina sustituido con grupos etilo, fenilo y carboxamida. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 4-Etil-5-oxo-3-fenilmorfolina-2-carboxamida generalmente implica la reacción de materiales de partida apropiados bajo condiciones controladas. Un método común involucra la reacción del ácido 3-fenilpropanoico con etilamina para formar un intermedio, que luego se cicla para formar el anillo de morfolina. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano y catalizadores como la trietilamina .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, utilizando a menudo técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Etil-5-oxo-3-fenilmorfolina-2-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en grupos hidroxilo.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados hidroxilo .
Aplicaciones Científicas De Investigación
La 4-Etil-5-oxo-3-fenilmorfolina-2-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de la 4-Etil-5-oxo-3-fenilmorfolina-2-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas, lo que lleva a efectos terapéuticos . Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
4-Etil-5-oxo-3-fenilmorfolina-2-carboxamida, trans: Este es un isómero estereoisómero con propiedades similares pero diferente disposición espacial.
3-Fenilmorfolina-2-carboxamida: Carece de los grupos etilo y oxo, lo que lleva a un comportamiento químico diferente.
5-Oxo-3-fenilmorfolina-2-carboxamida: Estructura similar pero sin el grupo etilo.
Singularidad
La 4-Etil-5-oxo-3-fenilmorfolina-2-carboxamida es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-2-15-10(16)8-18-12(13(14)17)11(15)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H2,14,17) |
Clave InChI |
NBILJQGMAXBBCA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



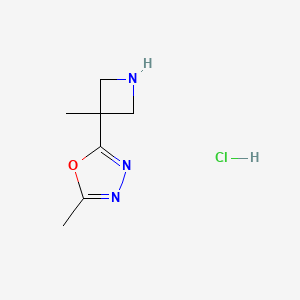
![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)
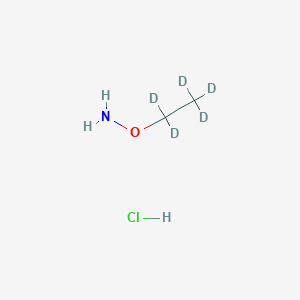

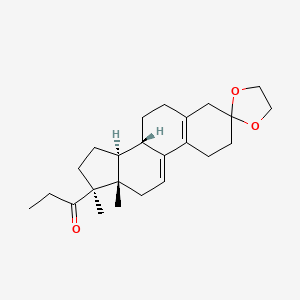
![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
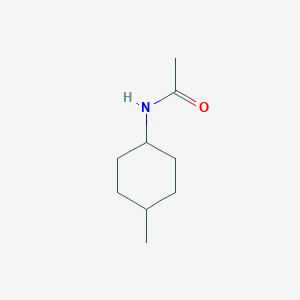
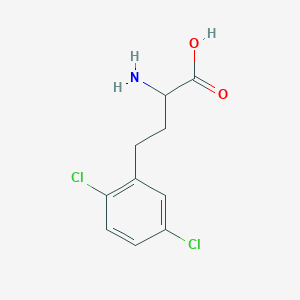
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

